molecular formula C18H24N2O2 B2540735 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941992-98-9

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2540735
CAS No.: 941992-98-9
M. Wt: 300.402
InChI Key: QBDDDGNOMVRYCB-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone linked to a substituted phenyl ring. The phenyl group features a 3-methyl substituent and a 4-(2-oxopyrrolidin-1-yl) moiety, introducing both lipophilic and hydrogen-bonding properties.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-3-2-4-7-14)9-10-16(13)20-11-5-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDDDGNOMVRYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide exhibits several biological activities:

  • Analgesic Properties :
    • The compound has been studied for its potential to alleviate pain through modulation of pain pathways.
    • Case Study : A study demonstrated that this compound could reduce pain responses in animal models, suggesting its utility in developing new analgesics.
  • Neuroprotective Effects :
    • Preliminary research suggests that it may protect neuronal cells from damage.
    • Case Study : In vitro studies showed that the compound could reduce oxidative stress-induced cell death in neuronal cell lines.
  • Anticancer Activity :
    • Investigations into its effects on cancer cells indicate potential for inhibiting tumor growth.
    • Case Study : In vitro assays revealed that the compound significantly reduced proliferation rates in various cancer cell lines, indicating a possible role as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

SubstituentEffect on Activity
3-Methyl GroupEnhances binding affinity to target receptors
Pyrrolidine RingEssential for neuroprotective effects
Cyclohexane MoietyContributes to overall stability and bioavailability

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to enantioselective proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide ()
  • Structural Differences: The phenyl ring substituent in this compound is a 2-(1H-Indazol-4-ylamino)-2-oxoethyl group, replacing the 3-methyl-4-(2-oxopyrrolidin-1-yl) group in the target compound. A methoxy group is present on the cyclohexane ring, enhancing electron-donating effects compared to the unsubstituted cyclohexane in the target molecule.
  • The methoxy group could reduce lipophilicity (lower logP) compared to the target compound’s methyl group.
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide ()
  • Structural Differences: Incorporates a bulky oxazolidinone ring with trifluoromethyl groups, contrasting with the pyrrolidinone in the target compound. Features a 4,4-dimethylcyclohexene ring, introducing rigidity and steric hindrance absent in the target molecule.
  • Inferred Properties: Trifluoromethyl groups enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Table 1: Hypothetical Comparison Based on Structural Features

Compound Key Substituents Molecular Weight (Da)* Predicted logP* Potential Biological Activity
Target Compound 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl ~330 ~2.5 Neuromodulation, enzyme inhibition
Compound 2-(Indazol-4-ylamino)-2-oxoethyl, 4-OCH₃ ~450 ~1.8 Kinase inhibition, anticancer
Compound Oxazolidinone, CF₃ groups, dimethylcyclohexene ~700 ~4.2 Antibacterial, antiviral

*Calculated using fragment-based methods (e.g., Crippen’s method).

Key Observations:
  • Lipophilicity: The compound’s trifluoromethyl groups and rigid cyclohexene result in higher logP (~4.2), favoring blood-brain barrier penetration, whereas the target compound’s pyrrolidinone may improve aqueous solubility.
  • Synthetic Complexity : ’s multi-step synthesis contrasts with the target compound’s simpler route, similar to ’s methodology .
  • Conformational Flexibility: The target compound’s cyclohexane and pyrrolidinone rings likely exhibit distinct puckering (as per ’s ring analysis), influencing binding pocket compatibility compared to ’s rigid oxazolidinone .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H27N3O3
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 942012-15-9

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, including the preparation of cyclohexene and pyrrolidinone intermediates. The final compound is formed through coupling reactions under specific conditions, often utilizing strong bases and suitable solvents .

1. Inhibitory Potency

Research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity, particularly against specific enzymes. For instance, related compounds have shown to inhibit acid ceramidase (AC), which is crucial in sphingolipid metabolism . The inhibitory potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

CompoundIC50 (μM)Target
32b0.025hAC

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like proliferation and apoptosis .

Case Studies

Recent studies have highlighted the therapeutic potential of compounds similar to this compound:

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of a related compound on neuroblastoma SH-SY5Y cells, revealing significant inhibition of cell growth through targeted engagement with AC . This suggests potential applications in cancer therapy.

Study 2: Antibacterial Activity

Another line of research focused on the antibacterial properties of similar carboxamide derivatives, demonstrating effectiveness against MurA enzyme, a key player in peptidoglycan synthesis in bacteria . This indicates a broader scope for therapeutic applications beyond oncology.

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